![molecular formula C18H21N5O3S B2900562 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1798676-19-3](/img/structure/B2900562.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor of the protein kinase B (AKT) pathway, which has been implicated in various disease states, including cancer, diabetes, and cardiovascular diseases.
Applications De Recherche Scientifique
Drug Design and Development
The core structure of this compound, the 1H-imidazo[1,2-b]pyrazole, has been utilized as a non-classical isostere of indole . This suggests its potential application in drug design, where it can be used to improve the solubility and pharmacokinetic properties of drug candidates. For instance, it has been used in the synthesis of an isostere of the indolyl drug pruvanserin, showing improved solubility in aqueous media .
Synthesis of Push-Pull Dyes
The compound’s scaffold has been functionalized to create push-pull dyes. These dyes have a proaromatic core and are valuable in various scientific applications, including organic electronics and photonics . The ability to fragment the pyrazole ring opens up pathways to synthesize dyes with specific electronic properties.
Regioselective Functionalization
Selective functionalization of the compound’s scaffold using Br/Mg-exchange and regioselective magnesiations and zincations with TMP-bases has been reported . This allows for the introduction of various electrophiles, enabling the creation of a diverse array of derivatives for further research and development in medicinal chemistry.
Improved Synthesis Methods
Advancements in the synthesis of substituted imidazoles, to which this compound belongs, have been highlighted. These methodologies emphasize functional group compatibility and result in varied substitution patterns, which are crucial for the compound’s applications in everyday products .
Medicinal Chemistry Building Blocks
The compound’s derivatives can serve as useful scaffolds in medicinal chemistry. They can be employed as they are or used as building blocks to construct different classes of biologically active compounds .
N-H Functionalization
A novel route to synthesize related heterocycles via N-H functionalization has been developed. This method involves the use of diverse aniline groups and carbonyldiimidazole (CDI), which could be applied to the compound for the synthesis of imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles .
Solubility Enhancement in Drug Formulation
The substitution of the indole ring with the compound’s 1H-imidazo[1,2-b]pyrazole moiety has led to a significant improvement in solubility in aqueous media. This property is particularly beneficial in drug formulation, where solubility is a critical factor for bioavailability .
Heterocyclic Chemistry Research
As a part of heterocyclic chemistry, the compound’s scaffold is key to functional molecules used in various applications. The recent advances in the synthesis of such heterocycles underline their importance in research and industrial applications .
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of imidazo[1,2-b]pyrazoles , which have been reported to exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects . .
Mode of Action
Compounds with the imidazo[1,2-b]pyrazole scaffold have been reported to undergo selective functionalization using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the diverse bioactivities reported for imidazo[1,2-b]pyrazoles , it is likely that this compound affects multiple pathways
Pharmacokinetics
It has been suggested that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
Given the reported bioactivities of imidazo[1,2-b]pyrazoles , it is likely that this compound has significant effects at the molecular and cellular levels
Propriétés
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-18(19-9-12-21-13-14-23-17(21)7-8-20-23)15-3-5-16(6-4-15)27(25,26)22-10-1-2-11-22/h3-8,13-14H,1-2,9-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPLRIOWKONNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

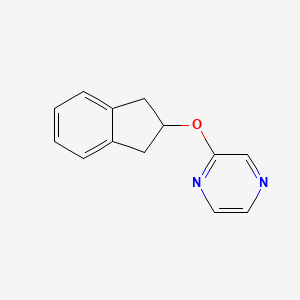

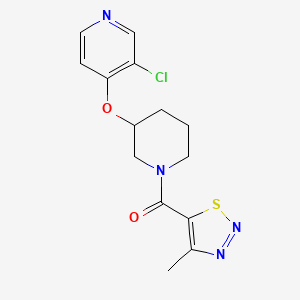
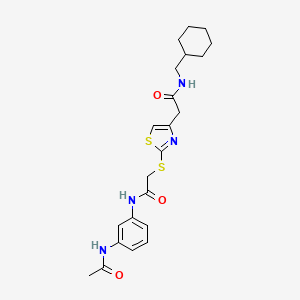

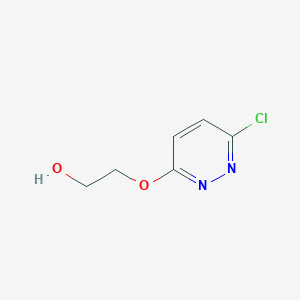
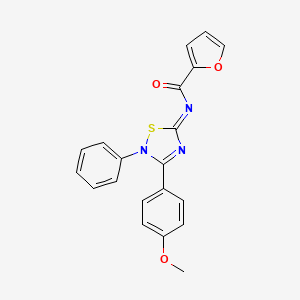
![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
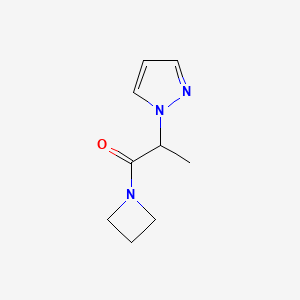
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)
![2-[1-(Dimethylamino)-3-(2-toluidino)-2-propenylidene]malononitrile](/img/structure/B2900501.png)
